molecular formula C24H28N4O3 B12517689 L-Tryptophanamide, N-(1-oxo-5-phenylpentyl)glycyl- CAS No. 678996-62-8

L-Tryptophanamide, N-(1-oxo-5-phenylpentyl)glycyl-

Cat. No.: B12517689
CAS No.: 678996-62-8
M. Wt: 420.5 g/mol
InChI Key: YZJOLQIKZATMTQ-NRFANRHFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophanamide, N-(1-oxo-5-phenylpentyl)glycyl- typically involves the coupling of L-tryptophanamide with N-(1-oxo-5-phenylpentyl)glycine. This process can be carried out using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dimethylformamide (DMF). The reaction is usually performed under inert atmosphere conditions to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of L-Tryptophanamide, N-(1-oxo-5-phenylpentyl)glycyl- can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, including temperature, solvent, and reagent concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophanamide, N-(1-oxo-5-phenylpentyl)glycyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in polar solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted tryptophanamide derivatives.

Scientific Research Applications

L-Tryptophanamide, N-(1-oxo-5-phenylpentyl)glycyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Tryptophanamide, N-(1-oxo-5-phenylpentyl)glycyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes involved in key biological processes. For example, it may interact with tryptophan-tRNA ligase, influencing protein synthesis and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • L-Tryptophanamide, N-(1-oxo-6-phenylhexyl)glycyl-
  • L-Tryptophanamide, N-(1-oxo-4-phenylbutyl)glycyl-

Uniqueness

L-Tryptophanamide, N-(1-oxo-5-phenylpentyl)glycyl- is unique due to its specific structural configuration, which may confer distinct biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects.

Properties

CAS No.

678996-62-8

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-5-phenylpentanamide

InChI

InChI=1S/C24H28N4O3/c25-24(31)21(14-18-15-26-20-12-6-5-11-19(18)20)28-23(30)16-27-22(29)13-7-4-10-17-8-2-1-3-9-17/h1-3,5-6,8-9,11-12,15,21,26H,4,7,10,13-14,16H2,(H2,25,31)(H,27,29)(H,28,30)/t21-/m0/s1

InChI Key

YZJOLQIKZATMTQ-NRFANRHFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCCCC(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)CCCCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N

Origin of Product

United States

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